molecular formula C8H10ClNO2 B13836689 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride

Cat. No.: B13836689
M. Wt: 192.65 g/mol
InChI Key: UUVIZQWGMATQNB-STCCUYJISA-N
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Description

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is a deuterated derivative of 4-ethylpyridine-2-carboxylic acid, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, as deuterium incorporation slows metabolic degradation while maintaining structural integrity . The compound exists as a hydrochloride salt, improving its solubility in aqueous media compared to the free acid form. Its molecular formula is C₈H₅D₅ClNO₂, with a molecular weight of 192.65 g/mol .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

192.65 g/mol

IUPAC Name

3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D;

InChI Key

UUVIZQWGMATQNB-STCCUYJISA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C(=O)O)[2H].Cl

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange Reaction

The primary method for synthesizing 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is the catalytic hydrogen-deuterium exchange reaction. This method involves replacing hydrogen atoms in the parent 4-ethyl-pyridine-2-carboxylic acid molecule with deuterium atoms (heavy hydrogen isotopes) by exposure to deuterium gas or deuterated solvents in the presence of a catalyst.

  • Catalysts Used : Common catalysts include palladium, platinum, or rhodium on carbon supports, facilitating the exchange of C-H bonds with C-D bonds.
  • Reaction Conditions : The reaction is typically conducted under controlled temperature and pressure to optimize deuterium incorporation without degrading the molecular structure.
  • Deuterium Source : Deuterium gas (D2) or deuterated solvents such as D2O or deuterated formic acid are employed.
  • Outcome : The process results in selective incorporation of deuterium at specific positions on the pyridine ring and the ethyl side chain, yielding 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid as the free acid, which is then converted to its hydrochloride salt form for stability and handling.

Synthesis from 4-Ethyl-pyridine Precursors via Oxidation and Hydrolysis

A related approach involves multi-step synthesis starting from 4-ethylpyridine derivatives:

  • Step 1: Formation of 4-Ethyl-pyridine-2-carboxamide or Nitrile Precursors

    • 4-Ethylpyridine is subjected to oxidation or cyanation reactions to introduce functional groups at the 2-position.
    • Peroxodisulfates (e.g., ammonium peroxodisulfate) in the presence of strong acids like sulfuric acid are used to facilitate these transformations.
    • Formamide acts as a reagent and solvent, enabling the formation of carboxamide intermediates.
  • Step 2: Alkaline Hydrolysis

    • The carboxamide intermediates undergo alkaline hydrolysis using sodium hydroxide at elevated temperatures (65–80°C).
    • This converts the amide functional groups into carboxylic acids.
    • The hydrolysis also removes any nitrile substituents, yielding 4-ethyl-pyridine-2-carboxylic acid.
    • Acidification with hydrochloric acid precipitates the acid, which can be isolated and purified.
  • Step 3: Deuterium Incorporation

    • The acid obtained can then be subjected to catalytic hydrogen-deuterium exchange to incorporate deuterium atoms, resulting in the deuterated hydrochloride salt.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Catalyst Pd/C, Pt/C, Rh/C Choice affects rate and selectivity
Temperature 20–80°C Optimal at 65–75°C for exchange reactions
Pressure 1–5 atm D2 Higher pressure favors deuterium incorporation
Reaction Time 2–24 hours Longer times increase deuterium incorporation
Solvent Deuterated solvents (D2O, d-formic acid) Solvent choice influences exchange efficiency
Acid/Base for Hydrolysis NaOH (30% aqueous), HCl for acidification For precursor conversion and product isolation

Detailed Research Findings and Data

Yield and Purity

  • The catalytic hydrogen-deuterium exchange typically achieves high deuterium incorporation (>90%) with overall yields of 70–85% after purification.
  • Hydrolysis steps of carboxamide intermediates yield the acid with purity greater than 97% (HPLC analysis).
  • Crystallization from aqueous acidic media (pH ~1) affords the hydrochloride salt in high purity and good crystallinity.

Analytical Characterization

  • NMR Spectroscopy : Proton NMR shows diminished signals corresponding to exchanged hydrogens, confirming deuterium incorporation.
  • Mass Spectrometry : Molecular ion peaks shift consistent with the number of deuterium atoms incorporated.
  • HPLC : High-performance liquid chromatography confirms purity >97%.
  • InChI and SMILES : Standardized chemical identifiers confirm the isotopic labeling pattern.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic Hydrogen-Deuterium Exchange Pd/C catalyst, D2 gas or deuterated solvents, 65–75°C, 1–5 atm D2 High deuterium incorporation, direct labeling Requires specialized catalysts and deuterium gas
Multi-step Synthesis via Carboxamide 4-Ethylpyridine, ammonium peroxodisulfate, sulfuric acid, formamide, NaOH hydrolysis High purity acid precursor, scalable More steps, requires careful control of hydrolysis
Combined Approach Multi-step synthesis followed by catalytic exchange Combines high purity precursor with labeling Longer synthesis time, complexity

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product, but they often require specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .

Scientific Research Applications

Scientific Research Applications

  • Mass Spectrometry :
    • Internal Standard : The compound is frequently used as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses of related compounds. Its deuterated nature allows for distinct mass signatures that facilitate precise quantification of metabolites in complex biological samples .
  • Metabolic Studies :
    • Pathway Tracing : In metabolic research, it serves as a tracer to study the metabolic pathways of pyridine derivatives and their interactions within biological systems. The deuterium labeling aids in distinguishing between labeled and unlabeled molecules during analysis .
  • Pharmaceutical Development :
    • Drug Synthesis : The compound is utilized as a starting material for synthesizing labeled analogues of antibiotics such as Clindamycin and Pirlimycin. Its structural features contribute to the development of new therapeutic agents with improved pharmacokinetic properties .
  • Biochemical Research :
    • Enzyme Kinetics : It has been employed in studies examining enzyme kinetics and mechanisms due to its ability to provide insights into reaction pathways through isotopic effects. This application is crucial for understanding enzyme-substrate interactions and optimizing drug design .

Insulin Secretion Studies

A research study demonstrated that 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride significantly enhances insulin release from isolated pancreatic islets compared to control groups. This effect was observed at doses comparable to standard sulfonylureas, indicating potential applications in diabetes management.

Metabolic Pathway Tracing

In a study utilizing mass spectrometry, the compound served as an internal standard for tracing the metabolic pathways of related pyridine compounds. This application is essential for understanding drug interactions and pharmacodynamics, particularly in the context of drug metabolism .

Therapeutic Applications

Research indicated that beyond its role in diabetes management, the compound shows promise in addressing cardiovascular complications associated with diabetes, suggesting a multifaceted role in treatment protocols .

Mechanism of Action

The mechanism of action of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of molecules within biological systems. This provides valuable insights into metabolic pathways and the effects of various compounds on these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key properties of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-Ethyl-pyridine-2-carboxylic Acid-d5 HCl N/A C₈H₅D₅ClNO₂ 192.65 Deuterated at five positions; hydrochloride salt; used as metabolic tracer
4-Ethylpyridine-2-carboxylic Acid HCl 79415-18-2 C₈H₁₀ClNO₂ ~187.45 (estimated) Non-deuterated; hydrochloride salt; improved solubility
5-Ethylpyridine-2-carboxylic Acid 770-08-1 C₈H₉NO₂ 151.16 Ethyl group at position 5; free acid form; distinct electronic properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine core; chloro and methyl substituents; higher acidity
Key Observations:
  • Deuterium Labeling: The deuterated form (C₈H₅D₅ClNO₂) exhibits a 5.2 g/mol increase in molecular weight compared to its non-deuterated counterpart, significantly altering metabolic stability .
  • Salt Form : The hydrochloride salt form enhances aqueous solubility relative to free acids, critical for in vitro assays .
  • Core Heterocycle : Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more electron-deficient than pyridines, increasing acidity and reactivity in substitution reactions .

Pharmacokinetic and Metabolic Comparisons

  • Deuterated vs. Non-Deuterated: Deuterium in 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride reduces metabolic clearance by strengthening C-D bonds, making it a valuable internal standard in LC-MS studies .
  • Ethyl Ester Derivatives : Compounds like (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (CAS 204255-02-7) exhibit higher lipophilicity due to ester groups, favoring membrane permeability .

Biological Activity

4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride, with the chemical formula C8H5D5ClNO2 and a CAS number of 1329836-38-5, is a deuterated compound that has garnered interest in various fields of research, particularly in medicinal chemistry and analytical applications. This article explores its biological activity, potential mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethyl group and a carboxylic acid functional group. The incorporation of deuterium atoms enhances its stability and specificity in analytical methods such as mass spectrometry. The molecular weight is approximately 192.65 g/mol, making it suitable for various biochemical applications.

Biological Activity Overview

While specific biological activity data for 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride is limited, it is important to consider the biological activities exhibited by similar pyridine derivatives. These compounds are often associated with:

  • Antimicrobial Activity : Pyridine derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially reducing conditions like arthritis.
  • Antitumor Properties : Certain pyridine derivatives have shown promise in inhibiting tumor growth in preclinical models.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameBiological ActivityReference
4-Ethyl-pyridine-2-carboxylic AcidLimited data; potential antimicrobial
3-Methyl-pyridine-2-carboxylic AcidAntimicrobial, anti-inflammatory
4-Picolinic AcidAntitumor, chelating properties
3-Ethyl-pyridine-2-carboxylic AcidAntimicrobial

The mechanism of action for 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride remains largely unexplored due to the lack of specific studies. However, based on the behavior of related compounds, several potential mechanisms can be hypothesized:

  • Enzyme Inhibition : Similar compounds often act as inhibitors for enzymes involved in inflammatory processes or metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation or cancer progression.
  • Bioconjugation : Its unique structure allows for use in bioconjugation techniques, which can label or modify biomolecules for research purposes.

Case Studies and Research Findings

Recent studies have focused on the broader category of pyridine derivatives to elucidate their biological roles:

  • A study demonstrated that certain pyridine derivatives exhibited significant inhibitory activity against cyclooxygenase enzymes, which are critical in the inflammatory response.
  • Another investigation highlighted the potential of pyridine-based compounds as D3 dopamine receptor agonists, showcasing their diverse pharmacological profiles .

These findings suggest that while direct studies on 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride are sparse, its structural relatives provide a foundation for understanding its possible biological activities.

Applications in Research and Industry

The unique properties of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride make it valuable in various fields:

  • Drug Development : Its structural characteristics may allow it to serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Analytical Chemistry : The deuterated form enhances sensitivity in mass spectrometry and other analytical techniques.
  • Material Science : It could be utilized in creating polymers or coatings with enhanced properties, such as antimicrobial effects .

Q & A

Basic Research Questions

Q. How are deuterated compounds like 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride utilized as internal standards in targeted metabolomics?

  • Methodological Answer : In LC-MS/MS-based metabolomics, deuterated standards are spiked into biological samples (e.g., plasma) at known concentrations to correct for matrix effects and instrument variability. For example, deuterated tryptophan or tyrosine derivatives are added during sample preparation to normalize quantification. The compound’s deuterium labeling ensures distinct mass shifts, enabling separation from endogenous analogs during analysis .

Q. What analytical techniques confirm the deuteration level and chemical purity of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies residual proton signals at deuteration sites.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic purity (e.g., 5 deuterium atoms in the structure).
  • Ion Chromatography : Ensures chloride counterion stoichiometry in the hydrochloride salt .

Q. What synthetic routes are typically employed to prepare deuterated pyridine derivatives like this compound?

  • Methodological Answer :

  • Acid-Catalyzed H/D Exchange : Refluxing the protonated analog in D2_2O with a catalyst (e.g., Pd/C) replaces specific hydrogens with deuterium.
  • Purification : Repeated recrystallization or preparative HPLC removes non-deuterated impurities.
  • Quality Control : Intermediate deuteration levels are monitored via FT-IR or isotopic ratio mass spectrometry .

Advanced Research Questions

Q. How can deuteration sites in pyridine derivatives be optimized to minimize interference with metabolic pathways?

  • Methodological Answer : Positional deuteration impacts metabolic stability. For example, deuteration at the ethyl group (C-4) of the pyridine ring reduces interference with enzymatic activity compared to carboxylic acid group labeling. Computational modeling (e.g., DFT) predicts sites where deuterium incorporation minimizes kinetic isotope effects (KIEs) while retaining tracer functionality .

Q. What crystallographic strategies resolve the structure of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX software refines crystal structures by analyzing intensity data from diffraction experiments.
  • Deuterium Positioning : Neutron diffraction or high-resolution synchrotron data differentiate deuterium from hydrogen in the lattice.
  • Validation : R-factors and electron density maps confirm structural accuracy .

Q. How do researchers address isotopic purity discrepancies in metabolic flux studies using this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data from LC-MS/MS with 13^{13}C-labeled analogs to identify deuterium-specific artifacts.
  • Statistical Analysis : Apply multivariate regression to isolate isotopic dilution effects from biological variability.
  • Error Budgeting : Quantify uncertainties from isotopic impurities using reference materials with certified deuteration levels .

Q. What experimental conditions affect the stability of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride during long-term storage?

  • Methodological Answer :

  • Temperature : Store at -80°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group.
  • Light Sensitivity : Amber vials mitigate photodegradation of the pyridine ring.
  • Stability Assays : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via UPLC-UV .

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